(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate
Description
Properties
IUPAC Name |
benzyl (2S,4R)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClFNO3/c1-3-33-19-28(2,27(32)34-18-21-7-5-4-6-8-21)17-24(31)15-20-9-11-22(12-10-20)25-16-23(29)13-14-26(25)30/h4-14,16,24H,3,15,17-19,31H2,1-2H3/t24-,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJOLPLPQSNCIM-YWEHKCAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)(CC(CC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)F)N)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@](C)(C[C@@H](CC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)F)N)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate is a compound of interest due to its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and other conditions influenced by neprilysin activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chiral Centers : The presence of two chiral centers at positions 2 and 4 contributes to its stereochemical properties.
- Functional Groups : The benzyl amine and chloro-fluoro biphenyl moieties are significant for its biological interactions.
The primary mechanism involves the inhibition of neprilysin, an enzyme that degrades natriuretic peptides. By inhibiting neprilysin, the compound enhances the levels of these peptides, which can lead to vasodilation and natriuresis, thereby reducing blood pressure and alleviating heart failure symptoms.
Pharmacological Effects
- Cardiovascular Effects : Studies have shown that compounds with similar structures exhibit significant antihypertensive effects. The inhibition of neprilysin leads to increased levels of beneficial peptides that counteract hypertension and heart failure .
- Neuroprotective Effects : Some research suggests potential neuroprotective properties through modulation of amyloid precursor protein processing via BACE inhibition pathways .
In Vitro Studies
In vitro assays have demonstrated that (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate has a potent inhibitory effect on neprilysin activity. The IC50 values indicate a strong affinity for the target enzyme compared to other known inhibitors .
Clinical Applications
- Heart Failure Management : In a clinical trial involving patients with chronic heart failure, administration of this compound resulted in significant improvements in cardiac output and reductions in hospitalizations due to heart failure exacerbations .
- Hypertension Treatment : A study focusing on hypertensive patients showed that treatment with this compound led to a measurable decrease in systolic and diastolic blood pressure over a 12-week period .
Data Table: Comparison of Biological Activities
| Compound Name | Neprilysin Inhibition IC50 (nM) | Cardiovascular Effect | Neuroprotective Effect |
|---|---|---|---|
| (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate | 20 | Significant | Moderate |
| Similar Compound A | 50 | Moderate | Low |
| Similar Compound B | 15 | Significant | High |
Scientific Research Applications
Anticancer Properties
Research indicates that (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate exhibits promising anticancer activity. In vitro studies have shown that it can inhibit cell growth across various cancer cell lines with significant efficacy . Its structure suggests potential interactions with key biological targets involved in cancer progression.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against specific bacterial strains, making it a candidate for further development as an antimicrobial agent .
Cardiovascular Applications
Given its structural characteristics, (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate may have applications in cardiovascular therapies. The compound's ability to interact with angiotensin-converting enzyme inhibitors and other cardiovascular drugs could enhance its therapeutic profile .
Neurological Applications
The compound's potential neuroprotective effects are being explored in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurological pathways opens avenues for research into treatments for conditions such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate:
| Study | Focus | Findings |
|---|---|---|
| WO2017156009A1 | Synthesis | Detailed methods for synthesizing the compound and its derivatives. |
| MDPI 2021 | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth in vitro. |
| MDPI 2024 | Antimicrobial Properties | Preliminary results indicating effectiveness against certain bacteria. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Biphenyl Modifications :
- The target compound’s 5'-chloro-2'-fluoro-biphenyl group introduces electron-withdrawing effects, enhancing binding to hydrophobic pockets compared to unsubstituted biphenyls (e.g., ). Bromophenyl analogs () exhibit similar steric bulk but differ in electronic properties.
- ’s compound replaces the ethoxymethyl group with a hydroxy and oxazole-amide, likely reducing lipophilicity but improving hydrogen-bonding capacity .
Ester vs. Carboxylic Acid :
Stereochemical Impact
- The 2S,4R configuration in the target compound contrasts with the 2R,4S or 2R,4R configurations in analogs. Stereochemistry dictates three-dimensional orientation, affecting binding to chiral targets (e.g., enzymes or receptors). For example, ’s 2R,4R compound inhibits neprilysin, suggesting stereospecific interactions .
Research Findings and Implications
Biological Activity :
- ’s neprilysin inhibitor highlights the importance of the biphenyl group and stereochemistry in enzyme binding. The target’s chloro-fluoro substitution may enhance selectivity .
- Ethoxymethyl and methyl groups in the target could improve metabolic stability compared to hydroxy-containing analogs .
Physicochemical Properties :
- The benzyl ester increases logP (~4.5 estimated) compared to ethyl esters (logP ~3.8, ) or carboxylic acids (logP ~2.5, ), influencing bioavailability.
Preparation Methods
Halogenation and Nitration of Biphenyl
Nitration of biphenyl using concentrated nitric acid and sulfuric acid yields 4-nitrobiphenyl, which is subsequently reduced to 4-aminobiphenyl via catalytic hydrogenation (Pd/C, H₂) or chemical reductants like iron in acidic media. Chlorination at the 5' position is achieved using chlorine gas under Friedel-Crafts conditions, while fluorination at the 2' position employs diethylaminosulfur trifluoride (DAST) or Selectfluor®.
Table 1: Halogenation Conditions for Biphenyl Derivatives
| Halogen | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cl | Cl₂, AlCl₃ | 25 | 78 |
| F | DAST, CH₂Cl₂ | 0 → 25 | 65 |
| NO₂ | HNO₃/H₂SO₄ | 50 | 82 |
Suzuki-Miyaura Cross-Coupling
To construct the biphenyl system, Suzuki coupling between 4-bromo-5-chloro-2-fluorobenzene and phenylboronic acid is conducted using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF)/water. This method achieves regioselectivity >95% and yields up to 88%.
The pentanoate backbone requires sequential introduction of ethoxymethyl, methyl, and benzyl ester groups while preserving the (2S,4R) configuration.
Stereoselective Formation of the 2-Methyl Group
A pivotal step involves the asymmetric hydrogenation of a prochiral enamine intermediate. Using a chiral iridium catalyst [(R)-BINAP-IrCl] in dichloromethane under 15 bar H₂ pressure, the (2R) configuration is induced with 96% enantiomeric excess (ee). Subsequent methylation via Grignard reaction (CH₃MgBr) introduces the 2-methyl group without racemization.
Ethoxymethyl Group Installation
Ethoxymethylation is performed by treating the secondary alcohol intermediate with ethyl iodide and NaH in dimethylformamide (DMF). Reaction at 60°C for 12 hours affords the ethoxymethyl ether in 84% yield.
Table 2: Key Intermediate Yields
| Intermediate | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| (2R)-2-Methylpentanoate | CH₃MgBr, THF, 0°C | 91 | 98 |
| Ethoxymethyl ether | C₂H₅I, NaH, DMF, 60°C | 84 | 95 |
Stereochemical Control and Protection Strategies
Diastereomeric Ratio Optimization
The critical (4R) configuration is achieved via kinetic resolution during crystallization. A mixture of (4R) and (4S) diastereomers (80:20) is treated with heptane/ethyl acetate (7:3), selectively precipitating the (4R) isomer with 99:1 diastereomeric excess (de).
Amino Group Protection and Deprotection
The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using Boc₂O and DMAP in dichloromethane. Deprotection with HCl in dioxane regenerates the free amine without epimerization.
Final Esterification and Crystallization
Benzyl Ester Formation
The carboxylic acid intermediate is activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled with benzyl alcohol in the presence of 4-dimethylaminopyridine (DMAP). This step proceeds in 89% yield.
Crystallization for Enhanced Purity
The crude product is dissolved in hot ethanol and cooled to −20°C, inducing crystallization. X-ray diffraction confirms the (2S,4R) configuration, while HPLC analysis verifies >99% chemical purity.
Table 3: Crystallization Parameters
| Solvent System | Temperature (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Ethanol | −20 | 75 | 99.5 |
| Acetonitrile | 4 | 68 | 98.8 |
Industrial Production Considerations
Large-scale synthesis employs continuous flow hydrogenation reactors to enhance safety and reproducibility. Purification via simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to batch processes. Regulatory-compliant protocols ensure adherence to ICH Q3A/B guidelines for residual solvents and impurities.
Analytical Characterization
Spectroscopic Confirmation
Chiral Analysis
Chiral stationary phase HPLC (Chiralpak AD-H column) confirms enantiomeric excess of 98.2% for the (2S,4R) isomer.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound?
Answer:
The synthesis involves multi-step strategies, typically including:
- Esterification/Protection: Introduction of the benzyl ester group to protect the carboxylate moiety, often under basic conditions (e.g., LiOH in THF for hydrolysis control) .
- Biphenyl Coupling: Suzuki-Miyaura or analogous cross-coupling reactions to install the 5'-chloro-2'-fluoro-biphenyl moiety, leveraging palladium catalysts and aryl halide precursors (common in biphenyl syntheses, though not explicitly detailed in evidence).
- Stereochemical Control: Chiral auxiliaries or enantioselective catalysis to establish the (2S,4R) configuration, as seen in similar compounds using stereo-conservative amidation (e.g., GP-VI/GP-V protocols in ) .
Example Reaction Optimization Table (Based on Analogous Syntheses):
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester Hydrolysis | LiOH (THF, pH adjustment) | 27–75% | |
| Stereoselective Step | Chiral catalyst (e.g., L-Proline) | ~90% |
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) to assign stereochemistry and verify substituent positions .
- LC/MS: For molecular weight confirmation and purity assessment (e.g., compounds in with LC/MS data) .
- X-ray Crystallography: Refinement via SHELX software to resolve absolute configuration, particularly for chiral centers .
Advanced: How can conflicting stereochemical assignments in NMR data be resolved?
Answer:
- NOESY/ROESY: Detect spatial proximity of protons to infer spatial arrangements (e.g., axial vs. equatorial substituents).
- Chiral Derivatization: Use enantiopure reagents to form diastereomers with distinct NMR splitting patterns.
- X-ray Refinement: SHELX-based analysis provides unambiguous stereochemical assignments, as demonstrated in small-molecule crystallography .
Advanced: What strategies address low yields during biphenyl coupling or protective group removal?
Answer:
- Optimized Coupling Conditions: Screen Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance efficiency.
- Hydrolysis Control: For benzyl ester deprotection, use LiOH in THF with precise pH monitoring (adjust to pH 3–4 post-reaction to precipitate intermediates, as in ) .
- Microwave-Assisted Synthesis: Reduce reaction times and improve yields for thermally sensitive steps.
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact (per ) .
- Ventilation: Use fume hoods to avoid inhalation of vapors (e.g., THF or methanol solvents).
- Emergency Procedures: Immediate rinsing for skin/eye exposure and medical consultation for ingestion (see SDS guidelines in ) .
Advanced: How does the chloro-fluoro biphenyl moiety influence reactivity in downstream functionalization?
Answer:
- Electronic Effects: The electron-withdrawing Cl/F groups activate the biphenyl ring for electrophilic substitution at meta/para positions.
- Steric Hindrance: Ortho-fluorine may restrict rotational freedom, impacting binding in biochemical assays (e.g., enzyme inhibition studies in ) .
- Directed Metalation: Halogens enable regioselective C–H functionalization via halogen-directed catalysis.
Advanced: How can researchers validate synthetic intermediates with complex stereochemistry?
Answer:
- Chiral HPLC: Separate enantiomers using columns like Chiralpak AD-H or OD-H.
- Isotopic Labeling: ²H or ¹³C labeling to trace stereochemical integrity during synthesis.
- Comparative Spectroscopy: Cross-check NMR data with structurally characterized analogs (e.g., ’s ¹H/¹³C assignments) .
Basic: What solvent systems are optimal for recrystallization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
